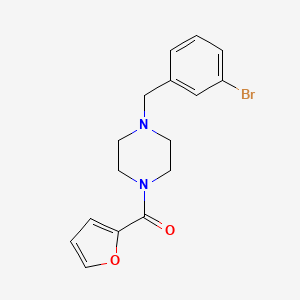
1-(3-bromobenzyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(2-furoyl)piperazine, also known as BBFP, is a synthetic compound that has been widely used in scientific research. BBFP belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromobenzyl)-4-(2-furoyl)piperazine may act by modulating the activity of neurotransmitters in the brain, such as dopamine and serotonin. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been found to reduce seizure activity in animal models of epilepsy. Additionally, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is also relatively inexpensive compared to other compounds used in scientific research. However, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine. One area of research is the development of more potent and selective 1-(3-bromobenzyl)-4-(2-furoyl)piperazine analogs. Another area of research is the investigation of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine's potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the mechanism of action of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anticonvulsant properties and has been investigated for its potential use in the treatment of neurological disorders. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research on 1-(3-bromobenzyl)-4-(2-furoyl)piperazine will help to further elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis method of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine involves the reaction of 3-bromobenzylamine with 2-furoyl chloride in the presence of triethylamine. The reaction proceeds at room temperature and yields 1-(3-bromobenzyl)-4-(2-furoyl)piperazine as a white solid. The purity of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine can be improved by recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZMAKGJFOWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromobenzyl)piperazin-1-yl](furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)

![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)


